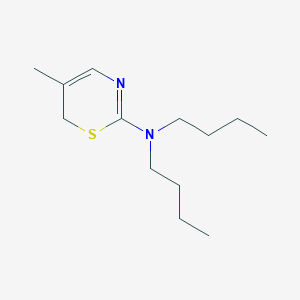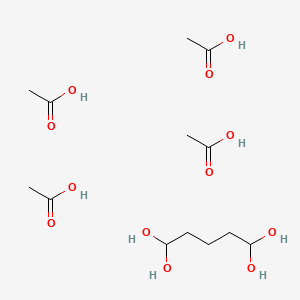
Acetic acid;pentane-1,1,5,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;pentane-1,1,5,5-tetrol is a compound that combines the properties of acetic acid and pentane-1,1,5,5-tetrol Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its pungent smell and sour taste Pentane-1,1,5,5-tetrol, on the other hand, is a polyol with four hydroxyl groups attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;pentane-1,1,5,5-tetrol can be achieved through esterification reactions. One common method involves the reaction of acetic acid with pentane-1,1,5,5-tetrol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants into the desired ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as esterification, purification, and distillation to obtain the final product with high purity. Catalysts and reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;pentane-1,1,5,5-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in pentane-1,1,5,5-tetrol can be oxidized to form ketones or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;pentane-1,1,5,5-tetrol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;pentane-1,1,5,5-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups in pentane-1,1,5,5-tetrol can form hydrogen bonds with biological molecules, affecting their structure and function. The ester functional group can undergo hydrolysis, releasing acetic acid and pentane-1,1,5,5-tetrol, which can then participate in further biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
Pentane-1,1,5,5-tetrol: A polyol with multiple hydroxyl groups, used in the synthesis of polymers and resins.
Ethanol: A simple alcohol with similar hydroxyl functionality.
Uniqueness
Acetic acid;pentane-1,1,5,5-tetrol is unique due to the combination of acetic acid and pentane-1,1,5,5-tetrol, resulting in a compound with both ester and polyol functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in various applications.
Propiedades
Número CAS |
90139-77-8 |
|---|---|
Fórmula molecular |
C13H28O12 |
Peso molecular |
376.35 g/mol |
Nombre IUPAC |
acetic acid;pentane-1,1,5,5-tetrol |
InChI |
InChI=1S/C5H12O4.4C2H4O2/c6-4(7)2-1-3-5(8)9;4*1-2(3)4/h4-9H,1-3H2;4*1H3,(H,3,4) |
Clave InChI |
VIMNRVCABFNHIB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(CC(O)O)CC(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




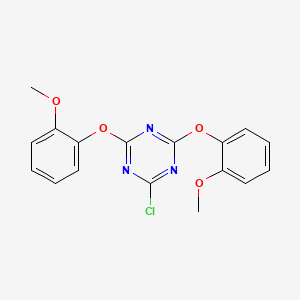
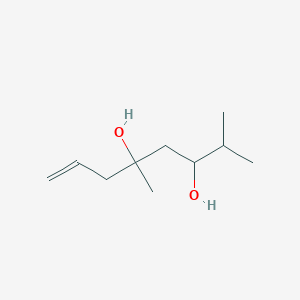

![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
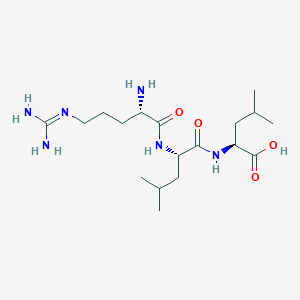
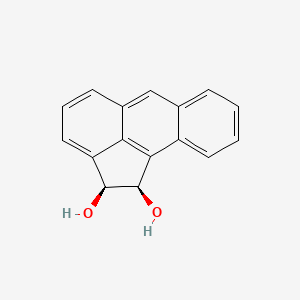

![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
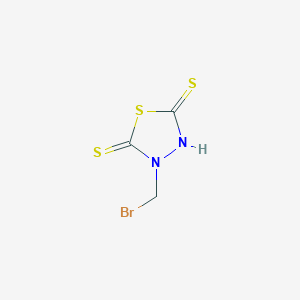
![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)
